molecular formula C27H23NO7 B3019139 Methyl 4-((9-(4-methoxybenzyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate CAS No. 951956-07-3

Methyl 4-((9-(4-methoxybenzyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate

Cat. No. B3019139
CAS RN: 951956-07-3
M. Wt: 473.481
InChI Key: FRIBJCBYIWENGC-UHFFFAOYSA-N
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Description

Methyl 4-((9-(4-methoxybenzyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a complex organic compound that appears to be related to various research areas, including liquid crystalline properties, synthetic methodologies, and theoretical property analysis. The compound contains a methoxybenzyl group, which is a common moiety in synthetic chemistry and is often used as a protecting group for carboxylic acids due to its stability under certain conditions .

Synthesis Analysis

The synthesis of related compounds often involves the use of methoxybenzyl groups. For instance, methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate in the synthesis of natural products with biological activities, is synthesized from methyl 4-bromobenzoate and iso-vanilline through a condensation reaction . Similarly, the synthesis of (benzoylamino)methyl 4-[(benzoylamino)methoxy]benzoate involves benzoylaminomethyl-4-hydroxybenzoate or 4-hydroxybenzoic acid and benzamidomethyl triethylammonium chloride . These methodologies could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

Theoretical studies on molecular structure are crucial for understanding the properties of complex organic compounds. For example, the 3-Methyl-4-(3-benzoxy-4-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one molecule has been optimized using various basis sets to calculate different theoretical properties, including NMR isotropic shift values, IR absorption frequencies, bond lengths, dipole moments, and HOMO-LUMO energies . These computational methods could be applied to analyze the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of methoxybenzyl groups is highlighted in the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, where 4-methoxy-α-methylbenzyl alcohol serves as a protecting group for carboxylic acids and can be removed using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) . This reaction is compatible with several functional groups and could be relevant to the deprotection steps in the synthesis of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with methoxybenzyl groups can be influenced by their mesomorphic behavior. For instance, the mesomorphic properties of alkyl 4-[4-(4-methoxybenzoyloxy)benzylideneamino]benzoates show that the nematic phase is thermally stable, and the mesophases are significantly promoted in certain esters . Understanding these properties is essential for the potential application of this compound in liquid crystal technology or other fields.

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems. This can involve binding to specific proteins or other biomolecules, altering cellular processes, etc .

Safety and Hazards

This involves assessing the potential risks associated with the compound, such as toxicity, flammability, environmental impact, etc .

properties

IUPAC Name

methyl 4-[[9-[(4-methoxyphenyl)methyl]-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO7/c1-31-19-7-3-17(4-8-19)13-28-14-22-23(34-16-28)12-11-21-25(29)24(15-33-26(21)22)35-20-9-5-18(6-10-20)27(30)32-2/h3-12,15H,13-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIBJCBYIWENGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(C=CC4=C3OC=C(C4=O)OC5=CC=C(C=C5)C(=O)OC)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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